molecular formula C7H9NO B6235784 6-hydroxycyclohex-1-ene-1-carbonitrile CAS No. 28469-48-9

6-hydroxycyclohex-1-ene-1-carbonitrile

Cat. No.: B6235784
CAS No.: 28469-48-9
M. Wt: 123.2
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Description

6-hydroxycyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol It is characterized by a hydroxyl group and a nitrile group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxycyclohex-1-ene-1-carbonitrile typically involves the hydroxylation of cyclohexene-1-carbonitrile. . This reaction is carried out under mild conditions, often in the presence of an organic solvent and at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic approach mentioned above can be scaled up for industrial applications, given the high selectivity and efficiency of the enzymatic catalysts.

Chemical Reactions Analysis

Types of Reactions

6-hydroxycyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of 6-oxo-cyclohex-1-ene-1-carbonitrile.

    Reduction: Formation of 6-amino-cyclohex-1-ene-1-carbonitrile.

    Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxycyclohex-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 6-hydroxycyclohex-1-ene-1-carbonitrile depends on its specific application. In enzymatic reactions, it acts as a substrate for enzymes such as peroxygenases, which catalyze its hydroxylation. The molecular targets and pathways involved include the active sites of these enzymes, where the compound undergoes specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    6-oxo-cyclohex-1-ene-1-carbonitrile: An oxidized form of 6-hydroxycyclohex-1-ene-1-carbonitrile.

    6-amino-cyclohex-1-ene-1-carbonitrile: A reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

CAS No.

28469-48-9

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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